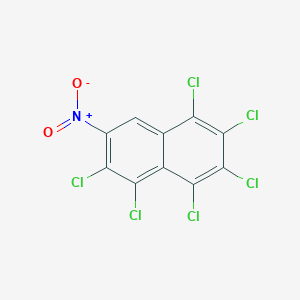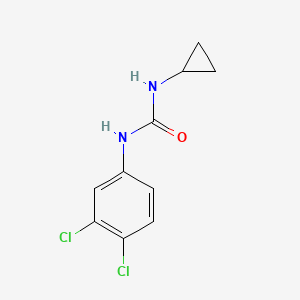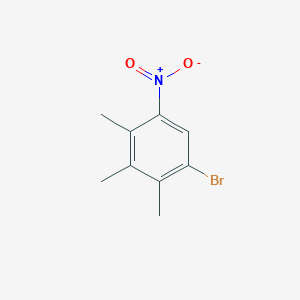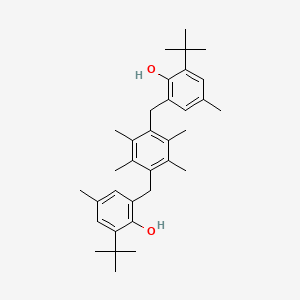
2-(2-(Dodecyloxy)-ethoxy)-ethylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-(Dodecyloxy)-ethoxy)-ethylamine is an organic compound with the chemical formula C16H35NO2. It is a derivative of ethylamine, where the ethylamine group is substituted with a dodecyloxyethoxy group. This compound is known for its surfactant properties and is used in various industrial and scientific applications due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(Dodecyloxy)-ethoxy)-ethylamine typically involves the reaction of dodecyl alcohol with ethylene oxide to form 2-(dodecyloxy)ethanol. This intermediate is then reacted with ethylene oxide again to produce 2-(2-(dodecyloxy)-ethoxy)ethanol. Finally, this compound is aminated using ammonia or an amine source to yield this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pressure, and reaction time to maximize the efficiency of each step. The final product is purified using distillation or recrystallization techniques to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
2-(2-(Dodecyloxy)-ethoxy)-ethylamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: It can be reduced to form simpler amines or alcohols.
Substitution: The ethoxy and dodecyloxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, RNH2) are employed under controlled conditions.
Major Products Formed
Oxidation: Produces oxides or carboxylic acids.
Reduction: Yields simpler amines or alcohols.
Substitution: Forms various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-(2-(Dodecyloxy)-ethoxy)-ethylamine has a wide range of applications in scientific research:
Chemistry: Used as a surfactant and emulsifier in various chemical reactions and formulations.
Biology: Employed in the preparation of biological samples and as a component in biochemical assays.
Medicine: Investigated for its potential use in drug delivery systems due to its surfactant properties.
Industry: Utilized in the production of detergents, cleaning agents, and other industrial formulations
Mechanism of Action
The mechanism of action of 2-(2-(Dodecyloxy)-ethoxy)-ethylamine is primarily based on its surfactant properties. It reduces the surface tension of liquids, allowing for better mixing and interaction of different phases. This property is particularly useful in emulsification, where it helps to stabilize emulsions by reducing the interfacial tension between oil and water phases. The molecular targets and pathways involved include interactions with lipid membranes and proteins, which facilitate the formation and stabilization of emulsions .
Comparison with Similar Compounds
Similar Compounds
- 2-(Dodecyloxy)ethanol
- Ethylene glycol monododecyl ether
- Diethylene glycol monododecyl ether
Uniqueness
2-(2-(Dodecyloxy)-ethoxy)-ethylamine is unique due to its dual ethoxy and dodecyloxy groups, which provide enhanced surfactant properties compared to similar compounds. This makes it particularly effective in applications requiring strong emulsification and surface activity .
Properties
CAS No. |
87498-40-6 |
|---|---|
Molecular Formula |
C16H35NO2 |
Molecular Weight |
273.45 g/mol |
IUPAC Name |
2-(2-dodecoxyethoxy)ethanamine |
InChI |
InChI=1S/C16H35NO2/c1-2-3-4-5-6-7-8-9-10-11-13-18-15-16-19-14-12-17/h2-17H2,1H3 |
InChI Key |
BCIBHRWNSVBNIW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCOCCOCCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


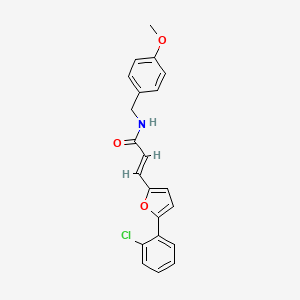
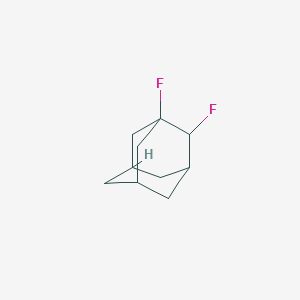
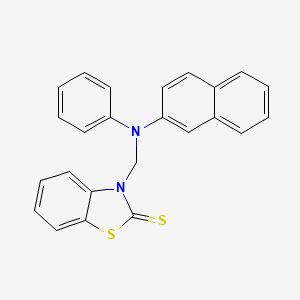
![2-fluoro-N-[2,2,2-trichloro-1-({[4-(phenyldiazenyl)anilino]carbothioyl}amino)ethyl]acetamide](/img/structure/B11962995.png)

![2,2-dimethyl-N-[2,2,2-trichloro-1-({[2-chloro-5-(trifluoromethyl)anilino]carbothioyl}amino)ethyl]propanamide](/img/structure/B11963007.png)
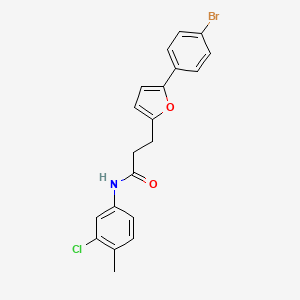

![2-{[4-(4-methoxyphenyl)-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2,3,4-trimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B11963017.png)
